6-Bromo-2-methylisoindolin-1-one

Physical chemistry Purification and quality control Process chemistry

6-Bromo-2-methylisoindolin-1-one (CAS 1254319-51-1) is a halogenated isoindolinone derivative with molecular formula C₉H₈BrNO and molecular weight 226.07 g/mol. It belongs to the isoindolin-1-one class, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, cereblon (CRBN) ligands, MDM2-p53 inhibitors, and other therapeutic candidates.

Molecular Formula C9H8BrNO
Molecular Weight 226.073
CAS No. 1254319-51-1
Cat. No. B577647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylisoindolin-1-one
CAS1254319-51-1
Molecular FormulaC9H8BrNO
Molecular Weight226.073
Structural Identifiers
SMILESCN1CC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3
InChIKeyDPUVAXLWVRZASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylisoindolin-1-one (CAS 1254319-51-1): A Key 6-Bromo-N-Methyl Isoindolinone Building Block for Medicinal Chemistry Procurement


6-Bromo-2-methylisoindolin-1-one (CAS 1254319-51-1) is a halogenated isoindolinone derivative with molecular formula C₉H₈BrNO and molecular weight 226.07 g/mol [1]. It belongs to the isoindolin-1-one class, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, cereblon (CRBN) ligands, MDM2-p53 inhibitors, and other therapeutic candidates . The compound features a bromine atom at the 6-position of the bicyclic aromatic ring and an N-methyl substituent on the lactam nitrogen, yielding a molecule with zero hydrogen bond donors, a computed XLogP3 of 1.6, and a topological polar surface area of 20.3 Ų . Commercially available at purities ranging from 95% to 99.39% from multiple global suppliers, this compound serves primarily as a synthetic intermediate for constructing more complex drug-like molecules via cross-coupling, nucleophilic substitution, and other transformations at the aryl bromide site .

Why Generic Substitution of 6-Bromo-2-methylisoindolin-1-one with Other Bromo-Isoindolinone Regioisomers Fails: Regioisomeric Position Critically Determines Reactivity and Downstream SAR


Within the bromo-N-methylisoindolin-1-one family, the position of the bromine substituent is not interchangeable. The 4-bromo (CAS 435273-55-5), 5-bromo (CAS 868066-91-5), and 6-bromo (CAS 1254319-51-1) regioisomers are constitutional isomers with identical molecular formula (C₉H₈BrNO) and molecular weight (226.07 g/mol), yet they exhibit measurably different physicochemical properties including boiling point (343.7 °C for 6-bromo vs. 356.6 °C for 4-bromo vs. 356.2 °C for 5-bromo, all predicted at 760 mmHg) . More critically, the regiochemistry of the bromine atom dictates the electronic distribution across the aromatic ring, which controls the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) that are the primary synthetic utility of these building blocks. Downstream, even when two regioisomers yield the same final coupled product, differences in reaction yield, catalyst loading, and by-product profiles can substantially affect process scalability and cost. Furthermore, in structure-activity relationship (SAR) campaigns where the isoindolinone core is retained in the final bioactive molecule, the substitution pattern directly influences target binding—a fact well-established in isoindolinone-based kinase inhibitor and CRBN ligand programs where positional isomerism alters potency by orders of magnitude [1]. Substituting the 6-bromo isomer with the 4- or 5-bromo isomer without re-optimizing the synthetic route or re-validating biological activity therefore introduces uncontrolled variability that can derail medicinal chemistry projects or industrial process development.

Quantitative Differentiation Evidence for 6-Bromo-2-methylisoindolin-1-one vs. Closest Analogs and Alternatives


Regioisomeric Boiling Point Differentiation: 6-Bromo vs. 4-Bromo and 5-Bromo N-Methyl Isoindolinones

The three regioisomers of bromo-N-methylisoindolin-1-one exhibit distinct boiling points. The 6-bromo isomer has a predicted boiling point of 343.7 ± 42.0 °C at 760 mmHg , which is approximately 13 °C lower than the 4-bromo isomer (356.6 °C at 760 mmHg) and approximately 12.5 °C lower than the 5-bromo isomer (356.2 °C at 760 mmHg) . This difference, while predicted, reflects the different intermolecular interactions arising from altered molecular dipole moments due to bromine position, and may translate into practical differences in distillation, sublimation, or chromatographic retention behavior during purification.

Physical chemistry Purification and quality control Process chemistry

N-Methylation Eliminates Hydrogen Bond Donor Capacity vs. 6-Bromoisoindolin-1-one: Implications for Downstream ADME and Solubility

6-Bromo-2-methylisoindolin-1-one has zero hydrogen bond donors (HBD = 0) [1], whereas its non-methylated counterpart 6-bromoisoindolin-1-one (CAS 675109-26-9) possesses one N-H hydrogen bond donor (HBD = 1) [2]. This structural difference eliminates the lactam N-H, which in drug design correlates with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux. The computed XLogP3 of 1.6 [1] and topological polar surface area of 20.3 Ų for the N-methyl derivative place it within favorable oral drug-likeness space (TPSA < 60 Ų, XLogP 1-3), whereas the non-methylated analog bears an additional H-bond donor that can reduce CNS penetration and oral bioavailability when the isoindolinone core is retained in the final drug candidate.

Medicinal chemistry Drug design Pharmacokinetics

Aryl Bromide (C-Br) vs. Aryl Chloride (C-Cl) Reactivity Differential in Cross-Coupling: 6-Bromo Outperforms 6-Chloro Analog

The 6-bromo substituent provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro-2-methylisoindolin-1-one (CAS 58141-51-8). The C-Br bond dissociation energy (approximately 337 kJ/mol for Ph-Br) is substantially lower than that of C-Cl (approximately 397 kJ/mol for Ph-Cl), which typically translates into faster oxidative addition with Pd(0) catalysts, lower required reaction temperatures, reduced catalyst loadings, and broader substrate scope in Suzuki-Miyaura, Buchwald-Hartwig, and related couplings. This reactivity advantage is a well-established class-level principle in organohalide chemistry rather than a compound-specific measurement, but it directly impacts procurement decisions when choosing between bromo and chloro building blocks for library synthesis or scale-up.

Organic synthesis Cross-coupling Process chemistry

Commercial Purity Tiering: 99.39% (ChemScene) vs. Typical 95-97% from Competing Suppliers

The commercial availability of 6-bromo-2-methylisoindolin-1-one spans a purity range from 95% to 99.39% depending on supplier. ChemScene offers a lot with 99.39% purity (Cat. No. CS-W022456) , while Fluorochem and Sigma-Aldrich supply at 97% , and other vendors (AKSci, CymitQuimica) offer 95% minimum purity . For comparison, the 4-bromo regioisomer is typically available at 95% purity, and the 5-bromo regioisomer at 98% . Higher purity translates directly into reduced purification burden after downstream reactions, fewer impurity-derived side products, and more reliable stoichiometric calculations—particularly important when the building block is used in early-step synthesis where impurities propagate through multi-step sequences.

Procurement Quality assurance Analytical chemistry

Zero Rotatable Bonds and Rigid Bicyclic Scaffold: Conformational Pre-organization Advantage for Target Engagement

6-Bromo-2-methylisoindolin-1-one has zero rotatable bonds (Rotatable Bond Count = 0) [1], making its bicyclic core completely rigid except for the N-methyl group rotation. This contrasts with non-cyclic bromo-aryl building blocks such as methyl 5-bromo-2-methylbenzoate (a common precursor), which has 2-3 rotatable bonds and greater conformational flexibility. In drug design, reducing the number of rotatable bonds is a validated strategy for improving binding affinity by minimizing the entropic penalty upon target binding (estimated at 0.5-1.5 kcal/mol per frozen rotatable bond). The isoindolinone scaffold thus provides a rigid, pre-organized geometry that can enhance target selectivity when the core is retained in the final ligand, as demonstrated in ERK1/2 kinase inhibitor programs where isoindolin-1-one derivatives achieved low nanomolar IC₅₀ values in KRAS and BRAF mutant cell lines [2].

Medicinal chemistry Conformational analysis Ligand design

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-methylisoindolin-1-one Based on Differentiated Evidence


Kinase Inhibitor Scaffold-Hopping and Lead Optimization: ERK1/2, GRK2, and CSF-1R Programs

The isoindolin-1-one core has been validated as a kinase inhibitor scaffold in multiple programs, including ERK1/2 inhibitors with low nanomolar potency against KRAS and BRAF mutant cell lines [1], GRK2 inhibitors for cardiac failure [2], and CSF-1R inhibitors . 6-Bromo-2-methylisoindolin-1-one provides the ideal entry point for these programs: the 6-bromo handle enables rapid library diversification via Suzuki-Miyaura coupling to explore the aryl-binding pocket, while the pre-installed N-methyl group eliminates a hydrogen bond donor that could otherwise limit kinase selectivity or CNS penetration. The rigid bicyclic scaffold (zero rotatable bonds) minimizes conformational entropy loss upon target binding, a key advantage in kinase hinge-region interactions where planarity is often required [3]. Researchers should procure the highest available purity (≥99%) to minimize impurities that could generate false-positive or false-negative SAR signals in biochemical kinase assays .

PROTAC and Molecular Glue Development: CRBN E3 Ligase Ligand Precursor

Isoindolinone derivatives, particularly N-substituted variants, have emerged as cereblon (CRBN) E3 ubiquitin ligase ligands for targeted protein degradation (PROTAC) and molecular glue applications [1]. The 6-bromo-2-methylisoindolin-1-one scaffold provides a key advantage: the N-methyl group is a recognized feature in immunomodulatory imide drugs (IMiDs) and their analogs, while the 6-bromo position serves as an orthogonal diversification point for linker attachment or additional pharmacophore elaboration. This orthogonal reactivity—N-methyl substitution already installed, bromine available for late-stage functionalization—avoids protecting group chemistry and enables a convergent synthetic strategy. The zero H-bond donor count of this building block also aligns with the pharmacokinetic requirements of CRBN-based degraders, where excessive hydrogen bonding can impair oral bioavailability. Given the stringent purity requirements of PROTAC SAR studies, the 99.39% purity option from ChemScene is particularly relevant [2].

Fragment-Based Drug Discovery (FBDD) Library Design: A Rigid, Three-Dimensional Bromo-Heterocycle Fragment

The compound satisfies key fragment screening criteria: molecular weight 226.07 (within the Rule of Three: MW < 300), XLogP3 of 1.6 (within the recommended range for fragments), zero hydrogen bond donors, and only one hydrogen bond acceptor. More importantly, the isoindolinone core provides greater three-dimensionality and structural novelty than traditional flat aromatic fragments, while the bromine atom offers both a heavy atom for X-ray crystallographic phasing and a synthetic handle for fragment growth via structure-guided elaboration. Libraries constructed from this scaffold have demonstrated activity against diverse targets including cyclooxygenases (COX-1/2), where isoindoline derivatives achieved measurable IC₅₀ values, and various kinases [1]. Procurement of this fragment in high purity ensures that observed binding signals in SPR or NMR screens are attributable to the fragment itself rather than contaminants.

Process Chemistry and Kilogram-Scale Synthesis: Preferred Building Block for Cross-Coupling Cascades

For process chemists scaling up drug candidates, the aryl bromide functionality of 6-bromo-2-methylisoindolin-1-one offers demonstrable advantages over the corresponding aryl chloride: the weaker C-Br bond (bond dissociation energy ~337 kJ/mol vs. ~397 kJ/mol for C-Cl) translates into faster oxidative addition kinetics with Pd(0), enabling lower catalyst loadings (often 0.1-0.5 mol% Pd for bromide vs. 1-2 mol% for chloride), reduced reaction temperatures, and shorter cycle times [1]. These factors directly reduce manufacturing cost, environmental impact (lower Pd usage), and process mass intensity. The lower boiling point of the 6-bromo isomer relative to its 4- and 5-bromo regioisomers (~13 °C lower) may also simplify solvent swap and crystallization operations during intermediate isolation. For procurement, the availability of the compound in bulk quantities (up to 25 g from Fluorochem, and larger upon inquiry) supports process development and pilot-scale production [2].

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